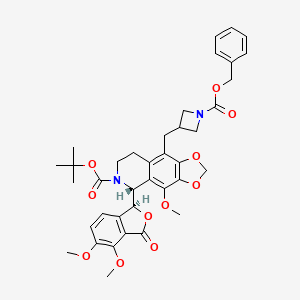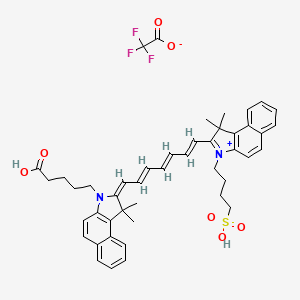
ICG acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indocyanine green acid, commonly known as indocyanine green, is a cyanine dye used extensively in medical diagnostics. It is a water-soluble, tricarbocyanine dye with a peak spectral absorption at approximately 800 nm. This compound is primarily used for determining cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography .
Preparation Methods
Indocyanine green acid is synthesized through a series of chemical reactions involving the condensation of indole derivatives. The synthetic route typically involves the reaction of 1,1-dimethyl-3-(4-sulfobutyl)-2-benz[e]indole with 1,1-dimethyl-3-(4-sulfobutyl)-2-benz[e]indole-2-ylidene in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water . Industrial production methods involve the large-scale synthesis of indocyanine green acid using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Indocyanine green acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indocyanine green acid can lead to the formation of reactive oxygen species (ROS), which are useful in photodynamic therapy .
Scientific Research Applications
Indocyanine green acid has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for imaging and spectroscopy. In biology, it is employed in various imaging techniques to study cellular and molecular processes. In medicine, indocyanine green acid is used for diagnostic purposes, including cardiac output measurement, hepatic function assessment, and angiography. It is also used in photodynamic therapy for cancer treatment due to its ability to produce reactive oxygen species when exposed to near-infrared light .
Mechanism of Action
The mechanism of action of indocyanine green acid involves its absorption of near-infrared light, leading to the production of reactive oxygen species (ROS). These ROS can induce cell death in cancer cells and pathogenic bacteria. Indocyanine green acid binds tightly to plasma proteins, which confines it to the vascular system. It is taken up by hepatic parenchymal cells and secreted into the bile, making it a useful indicator of hepatic function .
Comparison with Similar Compounds
Indocyanine green acid is unique compared to other similar compounds due to its specific absorption properties and its ability to produce reactive oxygen species upon exposure to near-infrared light. Similar compounds include other cyanine dyes such as methylene blue and fluorescein. indocyanine green acid has superior tissue penetration and lower photobleaching properties, making it more effective for imaging and therapeutic applications .
Properties
Molecular Formula |
C46H49F3N2O7S |
|---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
5-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]pentanoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C44H48N2O5S.C2HF3O2/c1-43(2)38(45(29-15-14-24-40(47)48)36-27-25-32-18-10-12-20-34(32)41(36)43)22-8-6-5-7-9-23-39-44(3,4)42-35-21-13-11-19-33(35)26-28-37(42)46(39)30-16-17-31-52(49,50)51;3-2(4,5)1(6)7/h5-13,18-23,25-28H,14-17,24,29-31H2,1-4H3,(H-,47,48,49,50,51);(H,6,7) |
InChI Key |
LFBNYTBIUAHVCG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



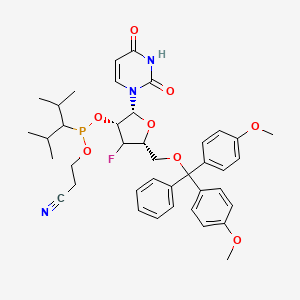
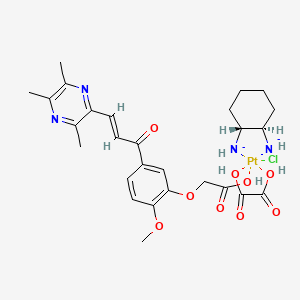
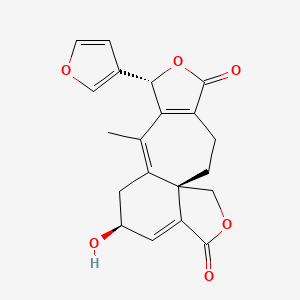
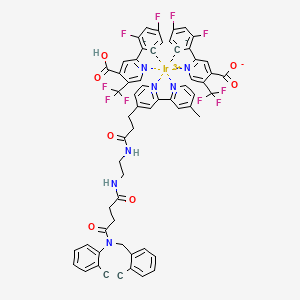
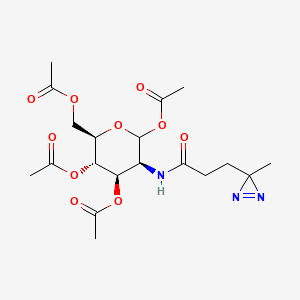

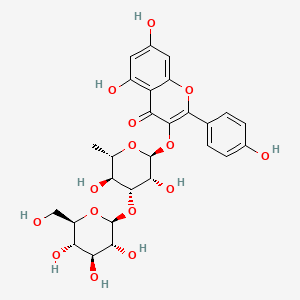

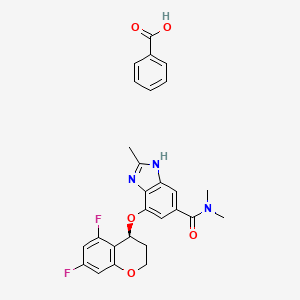
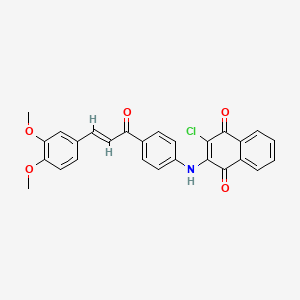
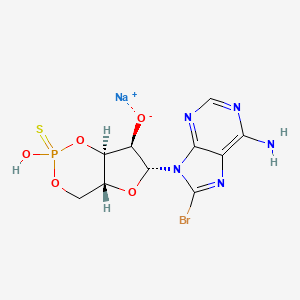
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
